molecular formula C8H11NO2 B13180936 3-Amino-6-(propan-2-YL)-2H-pyran-2-one

3-Amino-6-(propan-2-YL)-2H-pyran-2-one

Cat. No.: B13180936
M. Wt: 153.18 g/mol
InChI Key: XWVYZHBJKCCLJM-UHFFFAOYSA-N
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Description

3-Amino-6-(propan-2-YL)-2H-pyran-2-one is a heterocyclic organic compound that features a pyran ring with an amino group and an isopropyl substituent

Preparation Methods

The synthesis of 3-Amino-6-(propan-2-YL)-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from a suitable 3-amino-2-pyrone derivative, the introduction of the isopropyl group can be achieved through alkylation reactions. Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity, often using catalytic processes and controlled reaction environments.

Chemical Reactions Analysis

3-Amino-6-(propan-2-YL)-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyran derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-6-(propan-2-YL)-2H-pyran-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Amino-6-(propan-2-YL)-2H-pyran-2-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the pyran ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to bind to specific enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 3-Amino-6-(propan-2-YL)-2H-pyran-2-one include other pyran derivatives with different substituents. For example:

    3-Amino-2H-pyran-2-one: Lacks the isopropyl group, which may affect its reactivity and biological activity.

    6-(propan-2-YL)-2H-pyran-2-one: Lacks the amino group, altering its chemical properties and potential applications. The uniqueness of this compound lies in the combination of the amino and isopropyl groups, which confer specific chemical and biological properties not found in its analogs.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-amino-6-propan-2-ylpyran-2-one

InChI

InChI=1S/C8H11NO2/c1-5(2)7-4-3-6(9)8(10)11-7/h3-5H,9H2,1-2H3

InChI Key

XWVYZHBJKCCLJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C(=O)O1)N

Origin of Product

United States

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